

The Role of BAY-728 in Elucidating USP21 Function: A Technical Guide

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Compound of Interest

Compound Name: BAY-728

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Introduction

The study of ubiquitin-specific proteases (USPs) has become a critical area of research in drug discovery, particularly in oncology and immunology. These enzymes play a pivotal role in the ubiquitin-proteasome system by reversing the ubiquitination of substrate proteins, thereby regulating a multitude of cellular processes.^[1] A key challenge in this field is the development of potent and selective chemical probes to dissect the function of individual USPs. This guide focuses on **BAY-728**, a crucial tool for studying ubiquitin-specific protease 21 (USP21). Importantly, **BAY-728** is not a potent inhibitor itself but serves as the less potent enantiomer and an essential negative control for its highly active counterpart, BAY-805, a potent and selective inhibitor of USP21.^{[2][3][4]} The proper use of **BAY-728** alongside BAY-805 is fundamental to validating the on-target effects of USP21 inhibition and avoiding misinterpretation of experimental results.

BAY-728 and BAY-805: A Probe/Control Pair for USP21

BAY-805 is a non-covalent inhibitor of USP21 with low nanomolar potency.^[1] Its development provides a valuable tool to investigate the cellular functions of USP21. To ensure that the observed biological effects of BAY-805 are a direct result of USP21 inhibition and not due to off-target activities, it is imperative to use a closely related but inactive control compound. **BAY-**

728 fulfills this role perfectly. As the (S)-enantiomer, it is structurally almost identical to BAY-805, the (R)-enantiomer, but exhibits significantly lower inhibitory activity against USP21.[5] This stereochemical difference allows researchers to confidently attribute the biological activity of BAY-805 to its specific interaction with USP21.[1][5]

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the in vitro biochemical and biophysical data for BAY-805 and **BAY-728**, highlighting the potent and selective nature of BAY-805 and the relative inactivity of **BAY-728**.

Table 1: Biochemical and Biophysical Activity against human USP21 (hUSP21)[5][6]

Compound	hUSP21 (HTRF) IC50 [nM]	hUSP21 (Ub-Rhodamine) IC50 [nM]	SPR Kd [nM]
BAY-805	6	2	2.2
BAY-728	12600	16200	8686

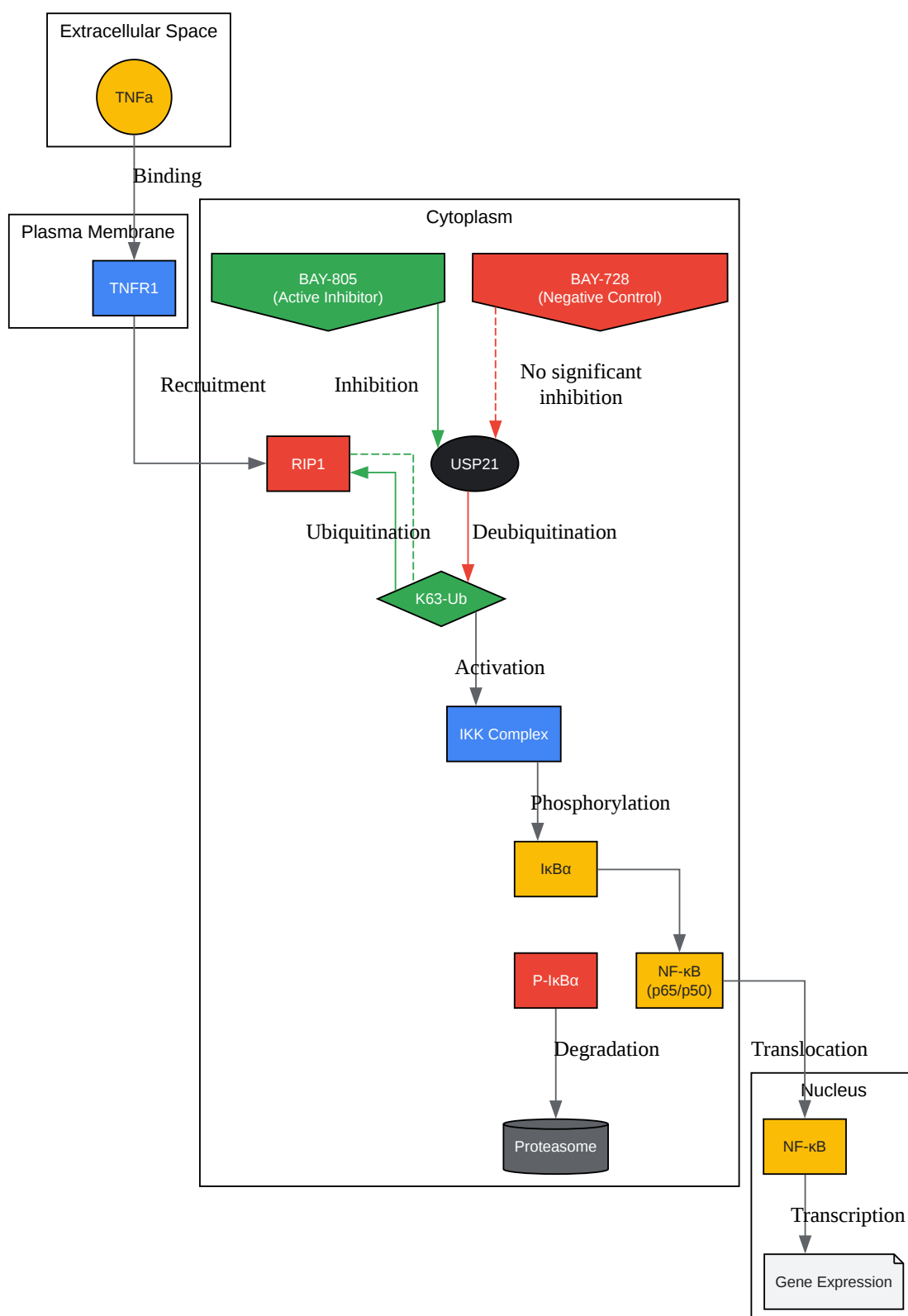
Table 2: Selectivity Profile against a Panel of Deubiquitinating Enzymes (DUBs)[1][5]

Compound	USP2 (Ub-Rhodamine) IC50 [nM]	Other USPs (% remaining activity @ 10 µM)
BAY-805	>25000	>50% for 9 other USPs
BAY-728	>25000	Not specified

Signaling Pathways: USP21 and the NF-κB Pathway

USP21 is a known negative regulator of the tumor necrosis factor-α (TNFα)-induced nuclear factor κB (NF-κB) signaling pathway.[7][8] It achieves this by deubiquitinating Receptor-Interacting Protein 1 (RIP1), a key signaling adaptor protein.[7] The K63-linked polyubiquitination of RIP1 is a critical event for the recruitment of downstream signaling components and the subsequent activation of the IκB kinase (IKK) complex, which leads to the

activation of NF- κ B.[1] By removing these ubiquitin chains, USP21 effectively dampens NF- κ B signaling.[7] Inhibition of USP21 by BAY-805 is therefore expected to enhance TNF α -induced NF- κ B activation. The use of **BAY-728** as a negative control is crucial to demonstrate that this effect is specifically due to the inhibition of USP21.



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Caption: USP21 negatively regulates the NF-κB pathway by deubiquitinating RIP1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize BAY-805 and validate its specificity using **BAY-728** as a negative control.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Inhibition

This assay measures the enzymatic activity of USP21 through a fluorescence resonance energy transfer (FRET)-based method.

Materials:

- Recombinant human USP21 enzyme
- Biotinylated ubiquitin substrate
- Europium cryptate-labeled streptavidin (donor)
- XL665-labeled anti-tag antibody (acceptor)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
- BAY-805 and **BAY-728** in DMSO
- 384-well low-volume plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of BAY-805 and **BAY-728** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
- Add the biotinylated ubiquitin substrate to all wells.

- Initiate the enzymatic reaction by adding the recombinant USP21 enzyme to all wells except for the negative control wells (no enzyme).
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a detection mixture containing streptavidin-Europium cryptate and XL665-labeled anti-tag antibody.
- Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the HTRF signal.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
- Calculate the HTRF ratio $(665 \text{ nm} / 620 \text{ nm}) * 10,000$.
- Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay

This is a fluorescence intensity-based assay that measures the cleavage of a fluorogenic substrate by USP21.

Materials:

- Recombinant human USP21 enzyme
- Ubiquitin-Rhodamine 110 substrate
- Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, 2 mM β-Mercaptoethanol, 0.05% CHAPS)
- BAY-805 and **BAY-728** in DMSO
- Black, low-volume 384-well plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of BAY-805 and **BAY-728** in DMSO and then in assay buffer.
- Dispense the diluted compounds or DMSO (vehicle control) into the wells of the plate.
- Add the USP21 enzyme to all wells and incubate at room temperature for 30 minutes to allow for compound binding.
- Initiate the reaction by adding the Ub-Rho110 substrate to all wells.
- Immediately measure the increase in fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time in a kinetic mode.
- Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve).
- Plot the reaction velocity against the compound concentration and calculate the IC50 values.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human USP21 protein
- BAY-805 and **BAY-728**
- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (e.g., EDC, NHS)

Procedure:

- Immobilize the recombinant USP21 protein onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of concentrations of BAY-805 and **BAY-728** in running buffer.
- Inject the compound solutions over the immobilized USP21 surface at a constant flow rate.
- Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the binding event.
- Regenerate the sensor surface between injections with a suitable regeneration solution if necessary.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that a compound binds to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Materials:

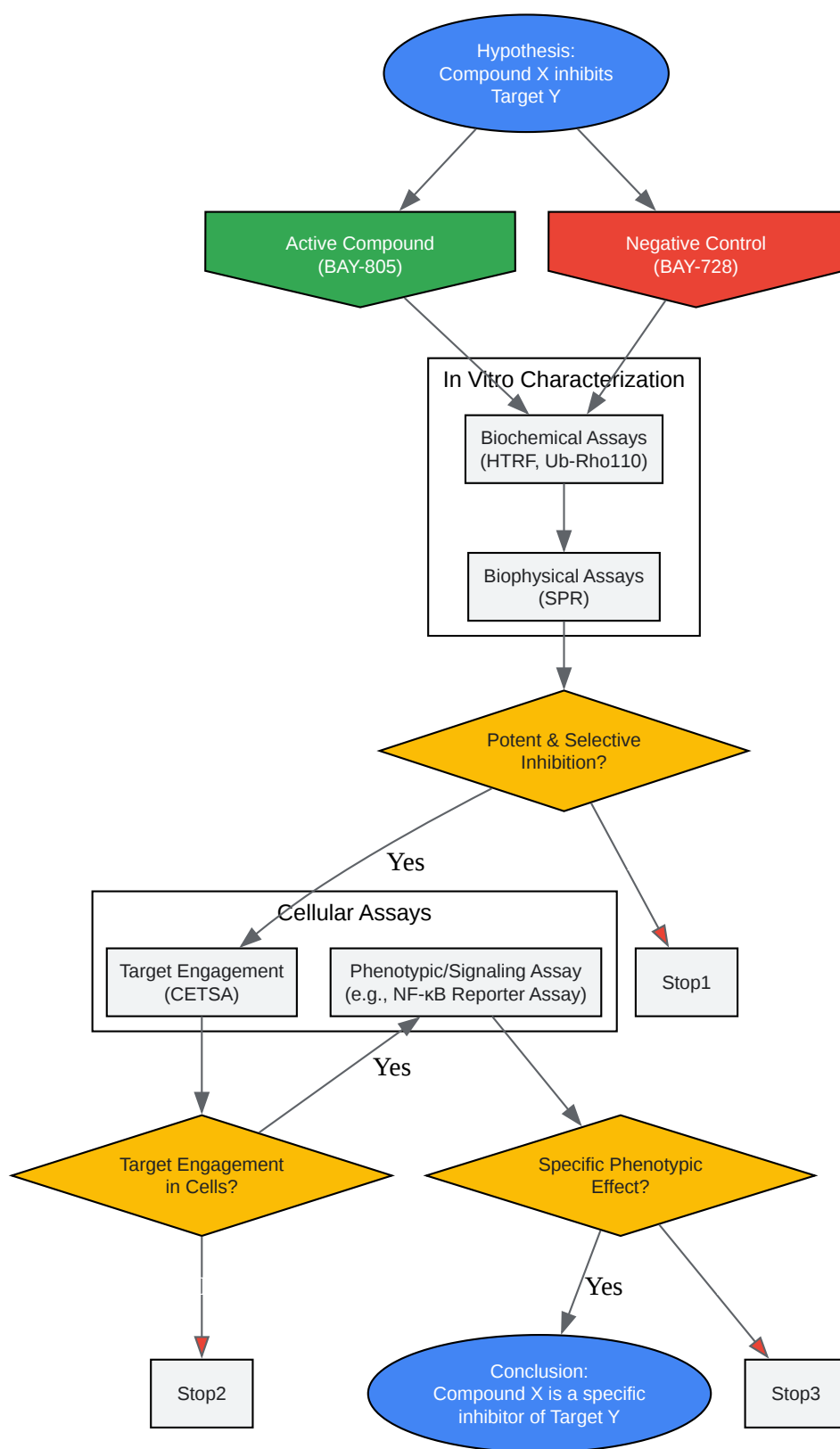
- Cultured cells expressing USP21
- BAY-805 and **BAY-728**
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- Thermocycler
- SDS-PAGE and Western blotting reagents
- Anti-USP21 antibody

Procedure:

- Treat cultured cells with either vehicle (DMSO), BAY-805, or **BAY-728** at a desired concentration for a specific time (e.g., 1 hour).
- Harvest the cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling.
- Lyse the cells by freeze-thaw cycles or with lysis buffer.
- Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
- Analyze the amount of soluble USP21 in the supernatant by SDS-PAGE and Western blotting using an anti-USP21 antibody.
- Quantify the band intensities and plot the percentage of soluble USP21 against the temperature for each treatment condition.
- A shift in the melting curve to a higher temperature in the presence of BAY-805 compared to the vehicle and **BAY-728** indicates target engagement.

Experimental Workflow: Utilizing an Inhibitor and Negative Control

A typical experimental workflow to validate the effects of a specific inhibitor, such as BAY-805, and its negative control, **BAY-728**, is crucial for robust and reliable results.



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Caption: A logical workflow for validating a specific inhibitor using a negative control.

Conclusion

BAY-728 is an indispensable tool for the accurate study of USP21. Its use as a negative control alongside the potent and selective inhibitor BAY-805 allows for the unambiguous attribution of observed biological effects to the inhibition of USP21. This rigorous approach is essential for validating USP21 as a therapeutic target and for the broader investigation of the roles of deubiquitinating enzymes in health and disease. Researchers employing this probe/control pair can have high confidence in their findings, paving the way for a deeper understanding of the complex biology regulated by USP21.

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